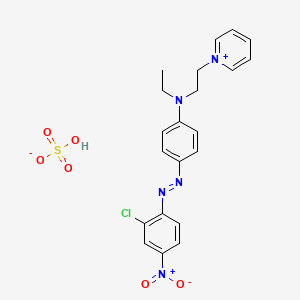

1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate

Description

1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate (CAS 70660-58-1) is a pyridinium-based azo compound characterized by a complex structure featuring a 2-chloro-4-nitrophenylazo group, an ethylaminoethyl linker, and a hydrogen sulphate counterion. Its molecular formula is C₂₂H₂₃Cl₂N₅O₆S, with a molecular weight of 556.42 g/mol . The pyridinium moiety enhances water solubility, while the hydrogen sulphate counterion contributes to ionic stability .

Properties

CAS No. |

84041-73-6 |

|---|---|

Molecular Formula |

C21H21ClN5O2.HO4S C21H22ClN5O6S |

Molecular Weight |

507.9 g/mol |

IUPAC Name |

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate |

InChI |

InChI=1S/C21H21ClN5O2.H2O4S/c1-2-26(15-14-25-12-4-3-5-13-25)18-8-6-17(7-9-18)23-24-21-11-10-19(27(28)29)16-20(21)22;1-5(2,3)4/h3-13,16H,2,14-15H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

HWKSNRUECROBAR-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate is a synthetic azo dye that has garnered attention for its potential biological activities. Azo compounds, particularly those with pyridinium structures, are known for their diverse applications in pharmaceuticals and biochemistry. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H24ClN5O4S

- Molecular Weight : 469.97 g/mol

- CAS Number : 84000-76-0

Antimicrobial Properties

Research indicates that azo dyes possess significant antimicrobial properties. For example, studies have shown that similar azo compounds exhibit broad-spectrum antibacterial activity against various pathogens. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent investigations into azo compounds have revealed potential anticancer effects. The compound in focus has been tested against several cancer cell lines, demonstrating cytotoxicity. The proposed mechanism includes the induction of apoptosis through oxidative stress pathways.

Case Study: Cytotoxicity Assay

In a study conducted on HeLa and MCF-7 cell lines, the compound showed a dose-dependent inhibition of cell proliferation. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

This suggests that the compound may serve as a lead for further development in anticancer therapies.

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : The azo bond can undergo reduction, generating ROS that can damage cellular components.

- DNA Interaction : Azo dyes can intercalate into DNA, potentially leading to mutagenic effects.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.

Toxicological Profile

While the biological activities are promising, it is crucial to assess the toxicological aspects of this compound:

- Acute Toxicity : Studies indicate moderate toxicity levels in animal models.

- Genotoxicity : Preliminary tests suggest potential genotoxic effects, necessitating further investigation to evaluate long-term implications.

Summary of Toxicological Findings

| Parameter | Result |

|---|---|

| LD50 (rat) | 500 mg/kg |

| Mutagenicity (Ames Test) | Positive |

Comparison with Similar Compounds

Key Observations:

- Substituent Influence: The 2-chloro-4-nitrophenyl group in the target compound increases molecular weight and polarity compared to methyl or bromo substituents in analogs. This likely enhances UV stability but reduces solubility in non-polar media .

- Counterion Effects : The hydrogen sulphate (HSO₄⁻) counterion improves aqueous solubility relative to chloride (Cl⁻) analogs (e.g., 14586-40-4) but may reduce thermal stability due to weaker ionic lattice interactions .

Spectral and Analytical Data

- 1H NMR : highlights δH values in aromatic regions (6.8–8.5 ppm) for analogous pyridinium compounds, consistent with the target compound’s expected proton environments .

- IR Spectroscopy : Azo group stretching frequencies (~1400–1600 cm⁻¹) and sulphate S-O vibrations (~1050 cm⁻¹) would dominate the target’s IR profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.